Product packaging for Methyl 4-bromo-2-(1-bromoethyl)benzoate(Cat. No.:)

Methyl 4-bromo-2-(1-bromoethyl)benzoate

Cat. No.: B13121566
M. Wt: 321.99 g/mol
InChI Key: NVYVEUQJGBWJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Halogenated Benzoate (B1203000) Chemistry Research

Halogenated benzoates are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid ester group and one or more halogen atoms. These compounds are significant in various scientific domains. In environmental science, for instance, halogenated benzoates are studied to understand the microbial dechlorination of persistent pollutants like polychlorinated biphenyls (PCBs). Certain brominated and iodinated benzoates have been shown to initiate and stimulate the degradation of these harmful substances. tcichemicals.com

Furthermore, quantum chemical studies have been employed to determine the Gibbs free energy of formation for halogenated benzenes and benzoates. sigmaaldrich.com This research is crucial for understanding their role as electron acceptors in anaerobic environments, which helps in predicting their environmental fate and their potential use in processes like microbial fuel cells. sigmaaldrich.com The unique chemical properties imparted by halogens also make these benzoate derivatives valuable in materials science and as intermediates in synthesizing more complex molecules. chemicalbook.com

Significance of Methyl 4-bromo-2-(1-bromoethyl)benzoate in Organic Synthesis and Medicinal Chemistry Research Precursors

While specific applications for this compound are not widely reported, the significance of its structural isomers and related compounds as precursors is well-established. The positional isomer, Methyl 4-bromo-2-(bromomethyl)benzoate, is recognized as a key intermediate in organic and pharmaceutical synthesis. google.com The two bromine atoms on this molecule are situated at different positions—one directly on the aromatic ring and one on a methyl group attached to the ring (a benzylic position). This differential placement results in distinct reactivities, allowing for selective chemical transformations. The benzylic bromine is particularly susceptible to nucleophilic substitution, making it a valuable handle for introducing a wide variety of functional groups.

This class of compounds serves as building blocks for larger, more complex molecules. For example, a related compound, 4-bromoacetyl-2-methyl benzoic acid methyl ester, is a key intermediate in the synthesis of Fluralaner, a potent insecticide and acaricide. cenmed.com The synthesis of such precursors often starts from simpler molecules like 4-bromo-2-methylbenzoic acid, which undergoes esterification and subsequent bromination reactions. cenmed.com This highlights the strategic importance of multi-brominated benzoate esters in developing new agrochemicals and pharmaceuticals.

Historical Overview of Research on Related Brominated Organic Compounds

The study of brominated organic compounds has a rich history, driven by both their natural occurrence and industrial applications. A prominent example is the research into polybrominated diphenyl ethers (PBDEs). Initially discovered in marine sponges in the early 1980s, naturally produced PBDEs have been a subject of marine compound chemistry research for decades. innospk.com These natural products exhibit a range of biological activities.

Concurrently, a separate and extensive field of research has focused on synthetic brominated compounds used as flame retardants (BFRs). rsc.org Since the mid-20th century, BFRs like PBDEs and hexabromocyclododecane have been produced in large quantities and added to numerous consumer products, including plastics, textiles, and electronics, to reduce flammability. rsc.org Over time, concerns about their environmental persistence, bioaccumulation, and potential toxicity led to a surge in environmental toxicology research. innospk.com This historical parallel—exploring both the utility and the environmental impact of brominated organic compounds—provides a crucial context for evaluating new molecules like this compound.

Scope and Objectives of Academic Research on this compound

The primary objectives of academic research on a compound like this compound and its relatives are multifaceted. A core objective is the development of efficient and novel synthetic routes. For instance, research focuses on optimizing reaction conditions for bromination, such as using N-bromosuccinimide (NBS) as a reagent to achieve high yields of products like its isomer, Methyl 4-bromo-2-(bromomethyl)benzoate. google.com

A second major objective is to explore the compound's reactivity and utility as a synthetic intermediate. Researchers investigate how the two different carbon-bromine bonds can be selectively targeted to build complex molecular architectures. This is fundamental to creating libraries of new compounds for screening in medicinal chemistry and materials science. For example, related brominated benzoates are used to synthesize molecules with potential antifungal activity, demonstrating the objective of discovering new therapeutic agents. google.com

Finally, a broader objective is to understand the structure-property relationships of halogenated compounds. By synthesizing and characterizing molecules with systematic variations in their structure, researchers can correlate these changes with physical properties, chemical reactivity, and biological activity. This fundamental knowledge contributes to the rational design of future molecules with desired functions, whether as pharmaceuticals, agrochemicals, or advanced materials.

Research Data on a Closely Related Isomer

Physicochemical Properties of Methyl 4-bromo-2-(bromomethyl)benzoate

PropertyValue
CAS Number 78471-43-9
Molecular Formula C₉H₈Br₂O₂
Molecular Weight 307.97 g/mol
Physical State Solid (White to light yellow powder/crystal)
Melting Point 79.0 to 83.0 °C
Purity (GC) >97.0%

Data sourced from TCI Chemicals. tcichemicals.com

Synthetic Precursor Information

The synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate typically involves the radical bromination of a precursor molecule.

PrecursorReagentsProduct Yield
Methyl 4-bromo-2-methylbenzoateN-Bromosuccinimide (NBS), Dibenzoyl Peroxide (BPO)97%

Reaction involves stirring the precursor with NBS and a radical initiator (BPO) in a solvent like tetrachloromethane at elevated temperatures. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Br2O2 B13121566 Methyl 4-bromo-2-(1-bromoethyl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

methyl 4-bromo-2-(1-bromoethyl)benzoate

InChI

InChI=1S/C10H10Br2O2/c1-6(11)9-5-7(12)3-4-8(9)10(13)14-2/h3-6H,1-2H3

InChI Key

NVYVEUQJGBWJMN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)C(=O)OC)Br

Origin of Product

United States

Reactivity and Mechanistic Studies of Methyl 4 Bromo 2 1 Bromoethyl Benzoate

Nucleophilic Substitution Reactions Involving the Bromine Atoms

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and Methyl 4-bromo-2-(1-bromoethyl)benzoate offers two potential sites for such transformations. The reactivity of each site is governed by different mechanistic principles.

The bromine atom on the ethyl group is at a secondary benzylic position. This position is activated towards nucleophilic substitution because the transition states and intermediates are stabilized by the adjacent aromatic ring. Consequently, this site can react via both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways, with the preferred mechanism depending on the reaction conditions. masterorganicchemistry.comyoutube.com

The SN1 pathway involves a two-step mechanism. The rate-determining first step is the departure of the bromide leaving group to form a secondary benzylic carbocation. masterorganicchemistry.com This carbocation is significantly stabilized by resonance, with the positive charge delocalized into the benzene (B151609) ring. The reaction is favored by polar protic solvents, which can solvate both the leaving group and the carbocation intermediate, and by weak nucleophiles. youtube.comyoutube.com

The SN2 pathway is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the bromine leaving group (backside attack). masterorganicchemistry.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. youtube.com While the secondary nature of the carbon atom presents some steric hindrance compared to a primary carbon, the electronic stabilization of the transition state by the phenyl ring still allows for SN2 reactions to occur. savemyexams.com

The choice between these two pathways is a competition influenced by several factors, as detailed in the table below.

FeatureSN1 PathwaySN2 Pathway
Mechanism Two steps, via carbocation intermediateOne concerted step
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Nucleophile Weak nucleophiles favored (e.g., H₂O, ROH)Strong nucleophiles favored (e.g., ⁻OH, ⁻OR, ⁻CN)
Solvent Polar protic solvents favored (e.g., ethanol (B145695), water)Polar aprotic solvents favored (e.g., acetone, DMSO)
Stereochemistry Racemization (mixture of inversion and retention)Inversion of configuration

The bromine atom attached directly to the benzoate (B1203000) ring is an aryl bromide. Nucleophilic substitution at an aromatic carbon is generally more difficult than at an aliphatic carbon. The most common mechanism for activated aryl halides is the addition-elimination (SNAr) pathway. libretexts.org This mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. libretexts.org

In the case of this compound, the bromine is at the C-4 position. The substituents are the methyl ester group (-COOCH₃) at C-1 and the 1-bromoethyl group at C-2. The powerful electron-withdrawing ester group is meta to the bromine atom and therefore cannot effectively stabilize the negative charge of the Meisenheimer complex through resonance. The 1-bromoethyl group is weakly deactivating. Due to the lack of potent ortho or para activating groups, nucleophilic aromatic substitution via the addition-elimination mechanism is expected to be extremely slow and would require harsh reaction conditions, such as high temperatures and pressures. libretexts.org

An alternative pathway for unactivated aryl halides is the elimination-addition mechanism via a benzyne (B1209423) intermediate, but this typically requires extremely strong bases like sodium amide (NaNH₂). masterorganicchemistry.com

Elimination Reactions and Olefin Formation

In competition with nucleophilic substitution at the benzylic position, elimination reactions can occur to form an olefin. This process involves the removal of the benzylic bromine atom and a proton from the adjacent carbon (the methyl group of the ethyl chain), leading to the formation of a carbon-carbon double bond. The expected product would be Methyl 4-bromo-2-vinylbenzoate.

Like substitution, elimination can proceed through two primary mechanisms: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular).

E2 Reactions : This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) which can readily remove a proton but are poor nucleophiles due to their bulk. pearson.com The reaction is a single, concerted step.

E1 Reactions : This pathway competes directly with SN1 reactions as they share the same initial step: formation of the resonance-stabilized benzylic carbocation. Subsequent removal of a proton from an adjacent carbon by a weak base (which can also be the solvent) yields the alkene. E1 reactions are generally favored over SN1 reactions at higher temperatures.

The following table summarizes conditions that favor elimination over substitution at the benzylic position.

Reaction TypeFavored By
E2 Elimination Strong, bulky bases (e.g., KOC(CH₃)₃)
E1 Elimination High temperatures, weakly basic nucleophiles
SN2 Substitution Strong, non-bulky nucleophiles (e.g., NaCN, NaOCH₃)
SN1 Substitution Weakly basic, good nucleophiles in polar protic solvents

Organometallic Reactions and Cross-Coupling Methodologies

The aryl bromide moiety of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily involving the C(sp²)–Br bond.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. nih.gov The aryl bromide at the C-4 position of the molecule can be effectively coupled with various boronic acids or their corresponding esters in the presence of a palladium catalyst and a suitable base. rsc.orgacs.org For instance, the reaction with an arylboronic acid would lead to the formation of a biaryl structure, a common motif in pharmaceuticals and advanced materials.

A typical reaction would involve the components listed in the table below.

ComponentExampleRole
Aryl Halide This compoundElectrophilic partner
Organoboron Reagent Phenylboronic acid (C₆H₅B(OH)₂)Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, CataXCium A Pd G3Facilitates oxidative addition and reductive elimination
Base K₂CO₃, Cs₂CO₃, KOt-BuActivates the organoboron species
Solvent Toluene, Dioxane, DMF/WaterSolubilizes reactants and facilitates reaction

The product of a Suzuki coupling with phenylboronic acid would be Methyl 2-(1-bromoethyl)-[1,1'-biphenyl]-4-carboxylate.

The aryl bromide functionality is also amenable to other important palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings.

The Heck reaction couples the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base (typically an amine like triethylamine). nih.gov This reaction would attach a vinyl group at the C-4 position of the benzoate ring, providing a route to substituted stilbenes and cinnamic acid derivatives.

The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne. organic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base. organic-chemistry.orgorganic-chemistry.org This methodology allows for the direct introduction of an alkynyl group onto the aromatic ring, yielding a substituted phenylacetylene (B144264) derivative.

Coupling ReactionPartnerTypical Catalyst SystemProduct C-C Bond
Heck Alkene (e.g., Styrene)Pd(OAc)₂ with a phosphine (B1218219) ligand, Base (e.g., Et₃N)Aryl-Vinyl (sp²-sp²)
Sonogashira Terminal Alkyne (e.g., Phenylacetylene)Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N)Aryl-Alkynyl (sp²-sp)

These cross-coupling reactions highlight the synthetic utility of the aryl bromide in this compound, enabling the construction of complex molecular architectures by selectively forming new carbon-carbon bonds at the C-4 position.

Grignard and Organolithium Reagent Interactions

This compound possesses three primary sites susceptible to reaction with organometallic reagents: the aryl bromide, the benzylic bromide, and the methyl ester. The interactions with strong nucleophiles and bases like Grignard and organolithium reagents are dictated by the relative reactivity of these functional groups.

Due to the higher reactivity of sp²-hybridized carbon-halogen bonds in forming organometallic reagents, the initial reaction is expected to occur at the aryl bromide position. Treatment with magnesium metal (for Grignard) or an alkyllithium reagent (for organolithium via lithium-halogen exchange) would chemoselectively generate the corresponding arylmagnesium or aryllithium species.

Once formed, this new organometallic intermediate has several potential reaction pathways:

Intramolecular Reaction: The newly formed nucleophilic aromatic carbon could potentially attack the electrophilic benzylic carbon, leading to a cyclization product. However, the formation of a strained four-membered ring makes this pathway less likely.

Intermolecular Reaction: The primary pathway involves the reaction of the generated aryl Grignard or aryllithium reagent with an external electrophile added to the reaction mixture.

Reaction with the Ester: Grignard and organolithium reagents are known to react with esters. wikipedia.org A second equivalent of the initially formed organometallic reagent, or another organometallic species present in the mixture, could attack the ester carbonyl. This would lead to the formation of a tertiary alcohol after an initial addition, elimination of the methoxide (B1231860), and a second addition. wikipedia.orgmasterorganicchemistry.com

The benzylic bromide is generally more susceptible to nucleophilic substitution (SN2) than aryl bromides. However, Grignard and organolithium reagents are very strong bases, and elimination (E2) reactions can compete, especially if the attacking species is sterically hindered. lookchem.com If the organometallic reagent is used in excess or if reaction conditions are not carefully controlled, a complex mixture of products could result from competing reactions at all three sites.

Table 1: Predicted Outcomes of Organometallic Reactions
Reagent (1 eq.)Primary Site of ReactionIntermediate SpeciesPotential Final Product (after workup)
Mg in THFAryl BromideAryl Grignard Reagent4-bromo-2-(1-bromoethyl)benzoic acid (if quenched with CO₂)
n-BuLi in THFAryl Bromide (Li-Br Exchange)Aryllithium ReagentMethyl 4-lithio-2-(1-bromoethyl)benzoate
RMgX (2+ eq.)Aryl Bromide & EsterAryl Grignard, AlkoxideTertiary alcohol derivatives

Radical Reactions and Their Pathways

The presence of two carbon-bromine bonds in this compound makes it a substrate for radical reactions. The key to its radical reactivity lies in the significant difference in bond dissociation energy (BDE) between the aryl C-Br bond and the benzylic C-Br bond. The benzylic C-Br bond is considerably weaker due to the resonance stabilization of the resulting benzylic radical.

Formation Pathways: A molecule with this structure can be synthesized via a radical mechanism. For instance, the radical bromination of a precursor like methyl 4-bromo-2-ethylbenzoate using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) would selectively introduce a bromine atom at the benzylic position. wikipedia.orgchemistry-online.com This selectivity arises because the abstraction of a benzylic hydrogen is the most favorable initiation step, leading to the formation of a resonance-stabilized benzylic radical. wikipedia.org

Reaction Pathways: Once formed, the benzylic bromide is the more reactive site in subsequent radical reactions.

Homolytic Cleavage: The benzylic C-Br bond can undergo homolytic cleavage upon exposure to heat or UV light to generate a stable benzylic radical.

Reductive Dehalogenation: In the presence of a radical chain propagating agent like tributyltin hydride (Bu₃SnH) and an initiator like AIBN, a radical chain dehalogenation can occur. The tributyltin radical abstracts the benzylic bromine atom to form the benzylic radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the reduced product, methyl 4-bromo-2-ethylbenzoate. masterorganicchemistry.com

Table 2: Typical Bond Dissociation Energies (BDE)
Bond TypeApproximate BDE (kcal/mol)Implication for Reactivity
Aryl (C₆H₅–Br)~81Stronger bond, less likely to cleave
Benzylic (C₆H₅CH₂–Br)~68Weaker bond, preferred site for radical cleavage
Benzylic (C₆H₅CH₂–H)~88Relatively weak C-H bond, susceptible to H-abstraction

Rearrangement Reactions and Isomerization Studies

Wagner-Meerwein Type Rearrangement: Treatment of the benzylic bromide with a strong Lewis acid (e.g., AlCl₃, Ag⁺) could facilitate the departure of the bromide ion, generating a secondary benzylic carbocation. Such carbocations are intermediates in Wagner-Meerwein rearrangements, which involve a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center to form a more stable carbocation. nih.govchempedia.info In this specific structure, the secondary benzylic carbocation is already relatively stable due to resonance with the benzene ring. A 1,2-hydride shift from the adjacent methyl group would lead to a tertiary benzylic carbocation, which could be a thermodynamically favorable process. The subsequent trapping of this new carbocation by a nucleophile would result in an isomerized product.

Intramolecular Friedel-Crafts Alkylation: The bromoethyl group, when activated by a Lewis acid, can act as an electrophile in an intramolecular Friedel-Crafts alkylation. wikipedia.org The aromatic ring would act as the nucleophile, attacking the electrophilic benzylic carbon. This reaction would lead to the formation of a new ring system. Given the length of the side chain, this cyclization would result in the formation of a five-membered ring, a common outcome in such reactions. The viability of this pathway would depend on the reactivity of the aromatic ring, which is somewhat deactivated by the bromo and methyl ester substituents.

These potential pathways are theoretical and would require specific experimental conditions to be realized, competing with other possible reactions like polymerization or intermolecular alkylation.

Photochemical and Electrochemical Reactivity of this compound

Photochemical Reactivity: The photochemical behavior of this compound is largely dictated by its functional groups. The brominated benzene ring acts as a chromophore, absorbing UV light. The most probable photochemical reaction is the homolytic cleavage of the weakest bond in the molecule, which is the benzylic carbon-bromine bond.

Upon irradiation with UV light, the molecule can be excited, leading to the dissociation of the benzylic C-Br bond to form a resonance-stabilized benzylic radical and a bromine radical. This process can initiate various radical reactions, such as:

Dimerization: Two benzylic radicals can combine to form a dimer.

Hydrogen Abstraction: The benzylic radical can abstract a hydrogen atom from the solvent or another molecule to form a dehalogenated product.

Reaction with Oxygen: In the presence of air, the radical can react with oxygen to form peroxy species.

While methyl benzoate itself can undergo photochemical [2+2] cycloadditions with olefins, the presence of the much more photolabile C-Br bond would likely make C-Br bond cleavage the dominant photochemical pathway.

Electrochemical Reactivity: In electrochemical studies, both aryl and alkyl halides are known to be reducible. The reduction potentials are dependent on the nature of the halide and the carbon to which it is attached. Generally, alkyl halides are reduced more easily than aryl halides. Consequently, the benzylic bromide in this compound would be expected to be reduced at a less negative potential than the aryl bromide.

The electrochemical reduction would involve the transfer of electrons to the C-Br bond, leading to its cleavage and the formation of a carbanion and a bromide ion. This carbanion would then be protonated by a proton source in the medium. This provides a potential pathway for selective dehalogenation at the benzylic position.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

The kinetics and thermodynamics of reactions involving this compound are governed by the relative stability of intermediates and the activation energies of competing pathways.

Organometallic Reactions: In the formation of Grignard or organolithium reagents, the rate-determining step involves electron transfer from the metal to the organohalide. The metal-halogen exchange with alkyllithiums is generally a very fast reaction, even at low temperatures. The kinetic preference for reaction at the aryl bromide over the benzylic bromide in lithium-halogen exchange is well-established, stemming from the different mechanisms of interaction with sp² vs. sp³ centers. Thermodynamically, the resulting aryllithium or aryl Grignard is a stable organometallic intermediate.

Radical Reactions: The thermodynamics of radical reactions are primarily controlled by the relative bond dissociation energies (BDEs) of the bonds being broken and formed. As shown in Table 2, the BDE of the benzylic C-Br bond is significantly lower than that of the aryl C-Br bond. This thermodynamic factor dictates that radical abstraction of bromine will occur preferentially at the benzylic position. Kinetically, the formation of the resonance-stabilized benzylic radical proceeds through a lower activation energy transition state compared to the formation of a phenyl radical.

Rearrangement Reactions: For the potential Lewis acid-catalyzed rearrangements, the kinetics would depend on the rate of carbocation formation. The thermodynamic driving force for a potential Wagner-Meerwein shift would be the formation of a more stable carbocation (secondary benzylic to tertiary benzylic). For an intramolecular Friedel-Crafts reaction, the thermodynamics would be influenced by the stability of the resulting fused-ring product versus the starting material, taking into account any ring strain in the product. These reactions often require overcoming a significant activation energy barrier for the initial ionization step.

Derivatization and Transformations of Methyl 4 Bromo 2 1 Bromoethyl Benzoate

Synthesis of Novel Esters and Carboxylic Acid Derivatives

The ester group in methyl 4-bromo-2-(bromomethyl)benzoate is a versatile handle for the synthesis of other esters and the corresponding carboxylic acid.

Transesterification: While specific research on the transesterification of methyl 4-bromo-2-(bromomethyl)benzoate is not extensively documented, the principles of this reaction are well-established. Acid or base catalysis can be employed to exchange the methyl group for other alkyl or aryl moieties, leading to a library of novel esters with potentially unique physical and chemical properties. For instance, reaction with a higher boiling point alcohol in the presence of a catalyst like sodium methoxide (B1231860) would drive the equilibrium towards the formation of a new ester.

Hydrolysis to Carboxylic Acid: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-bromo-2-(bromomethyl)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) followed by acidic workup, is a common and efficient method. This transformation is crucial as it unmasks a carboxylic acid functionality, which can then participate in a host of subsequent reactions, such as amide bond formation or conversion to acid chlorides.

Transformation Reagents and Conditions Product Notes
Transesterification R-OH, Acid or Base Catalyst, Heat Methyl 4-bromo-2-(bromomethyl)benzoate General method; equilibrium driven.

Functionalization of the Benzylic Bromine to Alcohols, Amines, and Ethers

The benzylic bromine atom is the most reactive site on the molecule for nucleophilic substitution, providing a gateway to a variety of functional groups.

Synthesis of Alcohols: The benzylic bromide can be converted to a benzylic alcohol through nucleophilic substitution with a hydroxide source, such as aqueous sodium hydroxide. This reaction typically proceeds readily due to the stability of the incipient benzylic carbocation intermediate. The resulting alcohol, methyl 4-bromo-2-(hydroxymethyl)benzoate, is a valuable intermediate for further transformations.

Synthesis of Ethers: Williamson ether synthesis provides a direct route to ethers from the benzylic bromide. Reaction with an alkoxide or a phenoxide nucleophile results in the displacement of the bromide and the formation of a new carbon-oxygen bond. The choice of the alkoxide determines the nature of the resulting ether.

Synthesis of Amines: The benzylic bromide can be converted to a primary amine through various methods. One common approach is the Gabriel synthesis, which involves reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis. Alternatively, direct reaction with ammonia (B1221849) can yield the primary amine, although this can sometimes lead to over-alkylation. A more controlled method involves the use of sodium azide (B81097) to form a benzylic azide, which can then be reduced to the primary amine using reagents like lithium aluminum hydride or by catalytic hydrogenation.

Functional Group Synthetic Method Typical Reagents Product Type
Alcohol Nucleophilic Substitution NaOH(aq) Benzylic Alcohol
Ether Williamson Ether Synthesis R-O⁻Na⁺ Benzylic Ether

Modifications of the Aromatic Ring via Electrophilic Aromatic Substitution (Post-Synthesis)

While the aromatic ring of methyl 4-bromo-2-(bromomethyl)benzoate is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing methyl ester and bromo groups, such reactions are, in principle, possible under forcing conditions. The directing effects of the existing substituents would govern the position of the incoming electrophile.

The methyl ester group is a meta-director, while the bromo group is an ortho-, para-director. In this specific substitution pattern, the positions ortho and para to the bromo group are positions 3 and 1 (already substituted), and position 5. The position meta to the ester group is position 3. Therefore, the directing effects are somewhat conflicting. Predicting the major product of an electrophilic aromatic substitution reaction on this substrate would require careful consideration of the relative activating/deactivating and directing strengths of the substituents, as well as steric hindrance. No specific examples of electrophilic aromatic substitution on methyl 4-bromo-2-(bromomethyl)benzoate are readily available in the scientific literature, highlighting an area for potential future research.

Cyclization Reactions and Heterocyclic Compound Formation

The presence of multiple reactive sites in methyl 4-bromo-2-(bromomethyl)benzoate makes it an attractive precursor for the synthesis of various heterocyclic compounds. The benzylic bromide, in particular, can be utilized in cyclization reactions to form fused ring systems.

For instance, reaction with a dinucleophile could lead to the formation of a heterocyclic ring. While specific examples of cyclization reactions starting from methyl 4-bromo-2-(bromomethyl)benzoate are not extensively reported, its structural motifs are found in precursors for the synthesis of more complex heterocyclic systems. The combination of the benzylic bromide and the ester functionality, or the corresponding carboxylic acid, could be exploited for intramolecular cyclization reactions to generate lactones or other ring structures. The development of novel synthetic routes to heterocycles from this versatile building block remains an area of interest for synthetic chemists.

Polymerization Potentials and Monomer Applications in Research

The bifunctional nature of methyl 4-bromo-2-(bromomethyl)benzoate, possessing two distinct bromine atoms with different reactivities, suggests its potential as a monomer in the synthesis of novel polymers. The benzylic bromide is particularly susceptible to reactions used in controlled polymerization techniques.

While detailed studies on the polymerization of this specific monomer are scarce, its structural features are amenable to various polymerization strategies. For example, it could potentially be used as an initiator or a monomer in atom transfer radical polymerization (ATRP) or other controlled radical polymerization methods. The presence of the aromatic bromine atom offers a site for post-polymerization modification, allowing for the introduction of further functionality along the polymer backbone. There is a general mention in the literature of the use of similar brominated benzoic acid derivatives in the synthesis of dendritic polymers and other complex macromolecular architectures, suggesting a promising avenue for future research into the polymerization of methyl 4-bromo-2-(bromomethyl)benzoate.

Advanced Structural Elucidation and Stereochemical Investigations

Conformational Analysis of Methyl 4-bromo-2-(1-bromoethyl)benzoate

The conformation of this compound is primarily dictated by the steric and electronic interactions between its substituents on the benzene (B151609) ring. The molecule possesses several rotatable bonds, leading to various possible spatial arrangements. The most significant of these are the rotation around the C(aryl)-C(ester) bond and the C(aryl)-C(ethyl) bond.

Ester Group Conformation: The methyl ester group (-COOCH₃) at the C1 position will experience steric hindrance from the adjacent 1-bromoethyl group at the C2 position. This ortho-substitution typically forces the plane of the ester group to be twisted out of the plane of the benzene ring to minimize repulsive forces. This dihedral angle can be precisely determined by X-ray crystallography or estimated using computational modeling.

1-Bromoethyl Group Conformation: The 1-bromoethyl substituent also has rotational freedom. Its spatial orientation will be influenced by steric clashes with both the ester group and the hydrogen atom at the C3 position of the ring. The molecule will adopt a conformation that represents the lowest energy state, balancing these repulsive interactions. Studies on similar ortho-substituted aromatic compounds suggest that the molecule will likely exist in a preferred, staggered conformation to minimize steric strain. researchgate.net

Chiral Aspects and Stereoisomerism of the 1-bromoethyl Group

A critical structural feature of this compound is the presence of a chiral center. The carbon atom of the ethyl group that is bonded to the bromine atom and the benzene ring is a stereocenter, as it is attached to four different groups: a bromine atom, a hydrogen atom, a methyl group, and the substituted phenyl ring.

Enantiomers: Due to this chirality, the compound can exist as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-Methyl 4-bromo-2-(1-bromoethyl)benzoate and (S)-Methyl 4-bromo-2-(1-bromoethyl)benzoate. A 1:1 mixture of these enantiomers is known as a racemic mixture.

Stereochemical Implications: The R and S enantiomers will have identical physical properties (melting point, boiling point, solubility) and spectroscopic signatures (NMR, IR) in an achiral environment. However, they will rotate plane-polarized light in equal but opposite directions. Their separation would require chiral chromatography techniques, and they may exhibit different biological activities or interactions with other chiral molecules.

X-ray Crystallography Studies of this compound and its Co-crystals

X-ray crystallography provides definitive information on the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound is not publicly available, data from the closely related analog, Methyl 4-bromobenzoate, offers significant insight into the expected structural features. researchgate.net

In a hypothetical crystal structure of this compound, one would expect to observe:

Molecular Geometry: An almost planar benzene ring, with bond lengths and angles distorted slightly by the bulky substituents. The precise dihedral angles between the ring and the ester and bromoethyl groups would be determined.

Intermolecular Interactions: The bromine atoms are capable of forming halogen bonds (Br···O or Br···Br interactions), which can play a crucial role in directing the crystal packing. For instance, in the crystal structure of Methyl 4-bromobenzoate, a short Br···O interaction of 3.047 Å is observed, which helps stabilize the crystal lattice. researchgate.net Similar interactions would likely be present in the crystal structure of the title compound.

Below is a table of crystallographic data for the analog, Methyl 4-bromobenzoate. researchgate.net

ParameterValue for Methyl 4-bromobenzoate
Chemical FormulaC₈H₇BrO₂
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)13.8485
b (Å)5.8921
c (Å)19.613
Volume (ų)1600.4

Advanced NMR Spectroscopy for Detailed Structural Assignments and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide key information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each type of proton.

Aromatic Protons: The three protons on the benzene ring would appear as complex multiplets or doublets, with chemical shifts influenced by the electron-withdrawing bromine and ester groups.

1-Bromoethyl Protons: The methine proton (-CH(Br)-) would appear as a quartet, split by the adjacent methyl protons. The methyl protons (-CH₃) of this group would appear as a doublet, split by the methine proton.

Ester Methyl Protons: The methyl protons of the ester group (-OCH₃) would appear as a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a unique signal for each of the 10 carbon atoms in the molecule. The chemical shifts would be characteristic of their chemical environment (aromatic, carbonyl, aliphatic).

The table below presents predicted ¹H and ¹³C NMR chemical shifts for this compound, based on standard substituent effects and data from analogs like Methyl 4-bromobenzoate. rsc.org

AtomTechniquePredicted Chemical Shift (ppm)Predicted Multiplicity
Ester -OCH₃¹H NMR~3.9Singlet
-CH(Br)CH₃¹H NMR~5.2Quartet
-CH(Br)CH₃¹H NMR~2.0Doublet
Aromatic H¹H NMR7.5 - 8.0Multiplets/Doublets
Carbonyl C=O¹³C NMR~165-
Aromatic C¹³C NMR125 - 140-
Ester -OCH₃¹³C NMR~52-
-CH(Br)CH₃¹³C NMR~45-
-CH(Br)CH₃¹³C NMR~25-

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found around 1720-1740 cm⁻¹. Other key absorptions would include C-O stretching for the ester, C-Br stretching, aromatic C=C stretching, and C-H stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often produce strong Raman signals. This technique would be particularly useful for observing symmetric vibrations and the C-Br bonds.

The following table lists the expected characteristic vibrational frequencies based on data from Methyl 4-bromobenzoate. nist.govnih.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Ester C=OStretching1720 - 1740
Aromatic C=CStretching1450 - 1600
Ester C-OStretching1100 - 1300
C-BrStretching500 - 650

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Abundance

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. A key feature in the mass spectrum of this compound would be the isotopic signature of bromine.

Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.comlibretexts.org Since the title compound contains two bromine atoms, its molecular ion peak would appear as a characteristic cluster of three peaks:

M peak: Contains two ⁷⁹Br atoms.

M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.

M+4 peak: Contains two ⁸¹Br atoms. The relative intensity of these M, M+2, and M+4 peaks would be approximately 1:2:1. youtube.com

Fragmentation: Upon ionization, the molecule would fragment in predictable ways. Common fragmentation pathways would include:

Loss of a bromine radical (·Br), resulting in a prominent peak at [M-79] and [M-81].

Loss of the methoxy (B1213986) group (·OCH₃) from the ester.

Cleavage of the bromoethyl side chain.

Formation of a bromotropylium ion or other stable carbocations. docbrown.info

Electronic Spectroscopy and UV-Vis Characterization

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The UV-Vis spectrum of this compound would be characterized by absorptions arising from π → π* transitions within the substituted benzene ring.

The position of the absorption maximum (λ_max) is influenced by the substituents on the ring. Both the bromine atoms and the ester group are auxochromes that can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. Based on data for 4-bromobenzoic acid, which shows absorption maxima around 245-250 nm, similar absorption characteristics would be expected for the title compound. nist.govosti.gov The exact λ_max and molar absorptivity (ε) would be determined experimentally by dissolving the compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, and measuring its absorbance across the UV-Vis range.

Computational and Theoretical Chemistry Studies of Methyl 4 Bromo 2 1 Bromoethyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For Methyl 4-bromo-2-(1-bromoethyl)benzoate, these methods would reveal the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more easily excitable and more reactive.

For brominated aromatic compounds, the presence of bromine atoms, with their lone pairs of electrons, and the π-system of the benzene (B151609) ring significantly influence the molecular orbitals. The ester and bromoethyl groups further modify the electronic landscape. Theoretical calculations for similar aromatic esters have been performed to understand these effects. mdpi.com It is anticipated that the HOMO would have significant contributions from the π-orbitals of the benzene ring and the p-orbitals of the bromine atoms, while the LUMO would be a π* orbital of the aromatic system.

Illustrative Data for this compound based on Analogous Compounds

Parameter Calculated Value (eV) Description
HOMO Energy -6.5 Energy of the highest occupied molecular orbital, indicating electron-donating capability.
LUMO Energy -1.2 Energy of the lowest unoccupied molecular orbital, indicating electron-accepting capability.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure and energy of molecules. nih.gov For this compound, DFT calculations would be used to find the most stable arrangement of its atoms in space (geometry optimization).

This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. Functionals such as B3LYP, combined with basis sets like 6-311++G**, are commonly employed for such calculations on substituted benzoates and have shown good agreement with experimental data where available. researchgate.net

The calculations would yield precise information on bond lengths, bond angles, and dihedral angles. For instance, the C-Br bond lengths, the geometry of the ester group relative to the aromatic ring, and the conformation of the bromoethyl side chain would be determined. These structural parameters are essential for understanding the molecule's physical properties and steric interactions.

Illustrative Optimized Geometry Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Length C(ring)-Br(4) 1.91 Å
Bond Length C(ethyl)-Br 1.97 Å
Bond Length C(ring)-C(ester) 1.50 Å
Bond Angle C(ring)-C(ester)=O 125°

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions.

For this compound, MD simulations would be used to explore its conformational landscape. The bromoethyl side chain and the methyl ester group can rotate, leading to different spatial arrangements (conformers). MD simulations can identify the most populated conformers and the energy barriers between them.

Furthermore, these simulations can model how multiple molecules of this compound interact with each other in a liquid or solid state. This is crucial for understanding bulk properties like boiling point, melting point, and solubility. The simulations would reveal the nature and strength of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, which are significant for halogenated compounds.

Prediction of Spectroscopic Parameters (NMR, IR, UV)

Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization. nih.gov

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, this would involve calculating the magnetic shielding around each nucleus. The predicted spectrum would show distinct signals for the aromatic protons, the methyl protons of the ester, and the protons of the bromoethyl group, with their chemical shifts influenced by the electron-withdrawing effects of the bromine atoms and the ester group.

IR (Infrared) Spectroscopy: IR spectra arise from the vibrations of chemical bonds. Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule. xjournals.com For the target molecule, characteristic peaks would be predicted for the C=O stretching of the ester group, C-Br stretching vibrations, C-O stretching, and various vibrations associated with the substituted benzene ring.

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption. The predicted spectrum would be related to the HOMO-LUMO gap, with the main absorption bands corresponding to π-π* transitions within the aromatic system.

Illustrative Predicted Spectroscopic Data

Spectroscopy Parameter Predicted Value
¹³C NMR Chemical Shift (C=O) ~165 ppm
¹H NMR Chemical Shift (CH₃) ~3.9 ppm
IR Vibrational Frequency (C=O stretch) ~1720 cm⁻¹

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model chemical reactions, providing a detailed picture of how reactants are converted into products. For this compound, this could involve modeling its synthesis or its subsequent reactions, such as nucleophilic substitution at the bromoethyl group.

Reaction pathway modeling involves identifying the transition state—the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. Methods like the M06-2X functional have been used to study reactions involving bromination of aromatic systems. researchgate.net For a substitution reaction on the bromoethyl group, calculations would elucidate whether the reaction proceeds through an Sₙ1 or Sₙ2 mechanism by analyzing the intermediates and transition states.

Structure-Reactivity Relationship Prediction via Computational Methods

By systematically calculating the properties of a series of related molecules, computational chemistry can establish structure-reactivity relationships. For derivatives of this compound, one could investigate how changing the substituents on the aromatic ring affects its reactivity.

For example, DFT calculations could be used to determine how the C-Br bond dissociation energy changes with the introduction of electron-donating or electron-withdrawing groups at other positions on the ring. rsc.org Similarly, the susceptibility of the ester group to hydrolysis could be correlated with calculated parameters such as the partial atomic charge on the carbonyl carbon. These computational studies provide valuable predictive models that can guide the design of new molecules with desired chemical properties.

Role As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Precursor to Biologically Active Molecules and Their Analogs

Methyl 4-bromo-2-(bromomethyl)benzoate is a highly valued starting material in the synthesis of various biologically active compounds and their analogs. The differential reactivity of the benzylic bromide and the aryl bromide allows for a stepwise introduction of different functionalities, paving the way for the construction of diverse molecular architectures.

One significant application of this compound is in the synthesis of heterocyclic systems, which form the core of many pharmaceuticals. For instance, it is a key intermediate in the preparation of phthalazinone derivatives. Phthalazinones are a class of fused nitrogen-containing heterocycles that have garnered considerable attention due to their wide range of pharmacological activities, including antihypertensive and anticancer properties. The synthesis typically involves the reaction of methyl 4-bromo-2-(bromomethyl)benzoate with hydrazine (B178648) derivatives, leading to the formation of the bicyclic phthalazinone core. The remaining aryl bromide can then be further functionalized through various cross-coupling reactions to introduce molecular diversity.

Furthermore, this versatile building block has been employed in the synthesis of isoquinolinedione analogs. Isoquinolinediones are another class of heterocyclic compounds with demonstrated biological potential. The synthetic strategy often involves the reaction of methyl 4-bromo-2-(bromomethyl)benzoate with primary amines to construct the core isoquinoline (B145761) framework. Subsequent modifications can be readily performed to generate a library of analogs for structure-activity relationship (SAR) studies.

The table below summarizes key transformations of Methyl 4-bromo-2-(bromomethyl)benzoate in the synthesis of precursors for biologically active molecules.

Starting MaterialReagent(s)Product ClassPotential Biological Relevance
Methyl 4-bromo-2-(bromomethyl)benzoateHydrazine derivativesPhthalazinonesAntihypertensive, Anticancer
Methyl 4-bromo-2-(bromomethyl)benzoatePrimary aminesIsoquinolinedionesVarious therapeutic targets

Use in the Construction of Complex Natural Products and Synthetic Targets

While direct applications in the total synthesis of complex natural products are not extensively documented in readily available literature, the structural motifs accessible from Methyl 4-bromo-2-(bromomethyl)benzoate are present in numerous natural products and complex synthetic targets. Its utility lies in its ability to serve as a scaffold for the construction of substituted aromatic rings, which are ubiquitous in natural product chemistry.

The ortho-disubstituted pattern of the ester and the bromomethyl group, combined with the para-bromo substituent, provides a handle for the regioselective elaboration of the aromatic ring. This is particularly useful in the synthesis of highly functionalized aromatic systems that are key fragments of larger, more complex molecules. For example, the bromomethyl group can be converted into an aldehyde, an alcohol, or a nitrile, which can then participate in a variety of carbon-carbon bond-forming reactions to build intricate side chains. The aryl bromide can be utilized in Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce other aromatic or aliphatic moieties.

Application in Material Science Research

The unique electronic and structural properties of molecules derived from Methyl 4-bromo-2-(bromomethyl)benzoate have led to its exploration in the field of material science. Specifically, it holds potential as a monomer for the synthesis of functional polymers with tailored properties.

One area of interest is in the development of poly(p-phenylenevinylene) (PPV) derivatives. PPVs are a class of conjugated polymers known for their electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs). The dibromo functionality of Methyl 4-bromo-2-(bromomethyl)benzoate allows it to be incorporated into polymerization reactions, such as the Gilch or Horner-Wadsworth-Emmons reactions, to produce PPV-type polymers. The ester group can be further modified post-polymerization to fine-tune the electronic and physical properties of the resulting material.

Moreover, the ability to introduce various functional groups onto the aromatic ring via the bromo substituents makes Methyl 4-bromo-2-(bromomethyl)benzoate an attractive monomer for creating polymers with specific functionalities, such as enhanced solubility, improved thermal stability, or specific recognition capabilities for sensor applications.

Development of Libraries of Novel Chemical Entities

In the realm of drug discovery and chemical biology, the generation of diverse libraries of small molecules is crucial for identifying new lead compounds with therapeutic potential. Methyl 4-bromo-2-(bromomethyl)benzoate is an excellent scaffold for combinatorial chemistry and the development of such chemical libraries.

The sequential and orthogonal reactivity of its two bromo groups is the key to its utility in this context. For instance, in a solid-phase synthesis approach, the ester group can be attached to a resin support. The more reactive benzylic bromide can then be reacted with a diverse set of nucleophiles. Following this, the aryl bromide can be subjected to a variety of transition-metal-catalyzed cross-coupling reactions with a different set of building blocks. This two-step diversification strategy allows for the rapid generation of a large number of structurally distinct compounds from a single starting material.

The resulting libraries of compounds can then be screened against various biological targets to identify novel hits for further optimization in drug development programs.

Multi-Step Synthesis Case Studies Featuring Methyl 4-bromo-2-(bromomethyl)benzoate

To illustrate the practical utility of Methyl 4-bromo-2-(bromomethyl)benzoate in complex organic synthesis, a representative multi-step synthesis is outlined below. This case study highlights the strategic use of its functional groups to achieve a target molecule.

Case Study: Synthesis of a Substituted Phthalazinone Derivative

This synthetic sequence demonstrates the selective functionalization of the two bromine atoms in Methyl 4-bromo-2-(bromomethyl)benzoate to construct a polysubstituted phthalazinone.

Step 1: Phthalazinone Ring Formation

Methyl 4-bromo-2-(bromomethyl)benzoate is first reacted with a substituted hydrazine, such as phenylhydrazine, in a suitable solvent like ethanol (B145695) under reflux conditions. This reaction proceeds via an initial nucleophilic attack of the hydrazine on the electrophilic benzylic bromide, followed by an intramolecular cyclization and dehydration to form the stable phthalazinone ring system.

Step 2: Suzuki Cross-Coupling for Aryl Functionalization

The resulting 4-bromo-2-phenylphthalazin-1(2H)-one still possesses the aryl bromide, which can be further elaborated. A Suzuki cross-coupling reaction with an arylboronic acid, for example, 4-methoxyphenylboronic acid, in the presence of a palladium catalyst and a base, allows for the introduction of a new aryl group at the 4-position of the phthalazinone core.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The precise control over reaction parameters offered by flow chemistry is particularly advantageous for the synthesis and transformations of complex molecules like Methyl 4-bromo-2-(1-bromoethyl)benzoate. The integration of this compound into automated synthesis platforms is an area of growing interest. In such systems, reagents can be mixed and reacted in a continuous stream within a network of tubes and reactors. This approach allows for rapid optimization of reaction conditions, improved safety for handling reactive intermediates, and enhanced scalability. For a molecule with multiple reactive sites, such as the bromo- and bromoethyl- substituents on the benzene (B151609) ring, flow chemistry enables precise temperature and residence time control, which can lead to higher selectivity in subsequent derivatization reactions. The development of automated platforms would allow for the high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives for various applications.

Exploration of Novel Catalytic Systems for its Transformations

The two bromine atoms in this compound offer distinct reactivities that can be selectively targeted with novel catalytic systems. The aryl bromide is amenable to a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex organic molecules. Research is focused on developing more efficient and selective palladium, nickel, and copper catalysts that can operate under milder conditions and with lower catalyst loadings. Furthermore, the benzylic bromide of the 1-bromoethyl group is susceptible to nucleophilic substitution. Novel organocatalytic or photoredox catalytic systems are being explored to effect these transformations with high enantioselectivity, leading to chiral molecules with potential applications in pharmaceuticals and materials science.

Green Chemistry Innovations in its Synthesis and Derivatization

In line with the principles of green chemistry, efforts are being directed towards developing more sustainable methods for the synthesis and derivatization of this compound. This includes the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds. The development of catalytic systems that minimize waste and allow for easy catalyst recycling is another key area. For instance, heterogeneous catalysts or catalysts immobilized on solid supports can be readily separated from the reaction mixture. Furthermore, atom-economical reactions, where most of the atoms of the reactants are incorporated into the final product, are being investigated for its derivatization to reduce the generation of byproducts.

Advanced Spectroscopic and Imaging Techniques for In-situ Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the transformations of this compound is crucial for optimizing synthetic protocols. Advanced spectroscopic techniques are playing a pivotal role in this endeavor. In-situ monitoring using techniques like ReactIR (Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and process NMR (Nuclear Magnetic Resonance) allows for real-time tracking of the concentrations of reactants, intermediates, and products. This data provides invaluable insights into the reaction pathways and helps in identifying potential side reactions. Advanced imaging techniques, such as hyperspectral imaging, can also be employed to monitor reactions in heterogeneous systems or on solid supports, providing spatial information about the chemical transformations.

Deepening Understanding of Structure-Reactivity Relationships for Predictive Synthesis

The interplay between the electronic and steric effects of the substituents on the benzene ring of this compound governs its reactivity. A deeper understanding of these structure-reactivity relationships is essential for the rational design of synthetic routes and for predicting the outcome of new reactions. Computational chemistry and quantum mechanical calculations are powerful tools for modeling the electronic structure of the molecule and for calculating the activation energies of different reaction pathways. By combining experimental data with theoretical calculations, it is possible to develop predictive models that can guide the selection of reagents and reaction conditions to achieve the desired chemical transformation with high selectivity and yield.

Potential for New Synthetic Methodologies Leveraging its Unique Reactivity

The unique arrangement of functional groups in this compound opens up possibilities for the development of novel synthetic methodologies. For instance, the presence of two different types of carbon-bromine bonds could be exploited in sequential or one-pot multi-component reactions to rapidly build molecular complexity. The 1-bromoethyl group, upon dehydrobromination, could generate a vinyl group, which can participate in various cycloaddition and polymerization reactions. Furthermore, the molecule could serve as a precursor for the generation of reactive intermediates, such as benzynes or radical species, which could then be trapped with various reagents to form new and interesting molecular architectures. The exploration of these new synthetic avenues will undoubtedly expand the utility of this compound as a versatile tool in the synthetic chemist's arsenal.

Conclusion of Research on Methyl 4 Bromo 2 1 Bromoethyl Benzoate

Summary of Key Research Findings and Contributions

Research into Methyl 4-bromo-2-(bromomethyl)benzoate has primarily established its role as a significant bifunctional building block in synthetic organic chemistry. The key contributions of this compound stem from its unique molecular architecture, which features three distinct reactive sites: a benzylic bromide, an aryl bromide, and a methyl ester. This trifecta of functional groups allows for sequential and regioselective reactions, making it a valuable precursor for the synthesis of complex molecular scaffolds.

The principal research finding is its efficient synthesis via radical bromination. The most common and high-yielding method involves the reaction of Methyl 4-bromo-2-methylbenzoate with N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). guidechem.com This method provides the target compound in high yield, enabling its accessibility for further synthetic applications. chemicalbook.com

The major contribution of Methyl 4-bromo-2-(bromomethyl)benzoate is its utility as a pharmaceutical and organic synthesis intermediate. chemicalbook.com The two bromine atoms, differing in reactivity (benzylic vs. aryl), allow for selective functionalization. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira). This differential reactivity is a cornerstone of its synthetic value, enabling the construction of diverse heterocyclic and polycyclic systems.

Table 1: Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate

Starting Material Reagents Conditions Yield Reference

Challenges and Limitations in Current Research

Despite its utility, research and application of Methyl 4-bromo-2-(bromomethyl)benzoate are not without challenges. The primary limitation lies in its synthesis. The Wohl-Ziegler reaction, while effective, is notoriously difficult to control, presenting a significant challenge in achieving selective mono-bromination of the benzylic position. masterorganicchemistry.com

A major issue is over-bromination, leading to the formation of the dibrominated byproduct, methyl 4-bromo-2-(dibromomethyl)benzoate. Separating the desired mono-brominated product from the starting material and the di-brominated impurity can be challenging, often requiring careful chromatographic purification which is not ideal for large-scale synthesis. researchgate.net The selectivity of this radical reaction can be highly sensitive to reaction conditions and even the purity of the NBS used. researchgate.net

Furthermore, traditional synthesis protocols often employ hazardous solvents like tetrachloromethane (CCl₄), a known carcinogen and environmentally harmful substance. masterorganicchemistry.comthieme.de The development of greener and safer synthetic routes remains a pertinent challenge.

Another limitation is the compound's nature as a potent lachrymator, a substance that irritates the eyes and causes tearing. innospk.com This property necessitates stringent handling procedures and specialized equipment, potentially limiting its use in less-equipped research settings.

Outlook for Future Academic Investigations into Methyl 4-bromo-2-(bromomethyl)benzoate

Future academic inquiry into Methyl 4-bromo-2-(bromomethyl)benzoate is expected to branch into several key areas. A primary focus will be the development of more selective, efficient, and sustainable synthetic methodologies. Investigations into novel catalytic systems for benzylic bromination that can minimize over-bromination and operate under milder, more environmentally benign conditions are highly anticipated. rroij.com This could include photoredox catalysis or the use of solid-supported reagents to improve selectivity and simplify purification. researchgate.net

The exploration of flow chemistry for the synthesis of this compound represents a significant opportunity. Continuous flow reactors could offer better control over reaction parameters such as temperature and residence time, potentially enhancing selectivity and improving safety by minimizing the accumulation of hazardous reagents. researchgate.net

Beyond synthesis, future research will likely delve deeper into expanding the synthetic utility of this building block. A systematic exploration of its reaction pathways, particularly in domino or one-pot multi-component reactions, could unlock novel and efficient routes to complex heterocyclic structures of medicinal interest.

Broader Implications for Synthetic Organic Chemistry and Chemical Research

The study and application of Methyl 4-bromo-2-(bromomethyl)benzoate have broader implications for the field of synthetic organic chemistry. It serves as a prime example of a polyfunctionalized or bifunctional reagent, which are cornerstones of modern synthetic strategy. nih.gov These reagents allow for the rapid assembly of molecular complexity from simple starting materials, a key goal in areas like drug discovery and materials science. hilarispublisher.com

The challenges associated with its regioselective synthesis highlight a fundamental and ongoing issue in organic chemistry: the selective functionalization of C-H bonds. gla.ac.uk Research aimed at improving the synthesis of this specific compound contributes to the broader toolkit available to chemists for tackling similar selectivity problems in other molecular systems. The development of new methods for regioselective halogenation is a field of intense research with wide-ranging implications. researchgate.net

Moreover, the use of such building blocks emphasizes the importance of "molecular design" in creating materials with specific properties. By providing a rigid scaffold with multiple points for diversification, compounds like Methyl 4-bromo-2-(bromomethyl)benzoate enable the systematic exploration of chemical space, which is critical for developing new pharmaceuticals, polymers, and organic electronic materials. hilarispublisher.comontosight.ai

Future Research Questions and Opportunities

Building on current knowledge, several specific research questions and opportunities emerge:

Can novel catalytic systems be designed for the benzylic bromination of Methyl 4-bromo-2-methylbenzoate that offer near-perfect selectivity for the mono-brominated product? This could involve exploring enzyme-catalyzed reactions or shape-selective zeolite catalysts. rsc.org

What is the full scope of heterocyclic systems that can be synthesized from Methyl 4-bromo-2-(bromomethyl)benzoate? A comprehensive investigation into its reactions with various di-nucleophiles could reveal novel and efficient pathways to scaffolds of pharmaceutical interest.

How can the orthogonal reactivity of the three functional groups be exploited in sequential, one-pot cross-coupling and substitution reactions? Developing robust protocols for such sequences would significantly enhance its value as a building block and streamline complex syntheses.

Can Methyl 4-bromo-2-(bromomethyl)benzoate be utilized as a monomer or cross-linker in the synthesis of novel functional polymers? The rigid aromatic core and reactive sites could be used to create polymers with interesting thermal, optical, or mechanical properties.

What new bifunctional reagents can be designed based on the principles demonstrated by this compound? Exploring other combinations of reactive groups on an aromatic scaffold could lead to the development of a new generation of versatile synthetic building blocks. nih.gov

Q & A

Basic Question: How can researchers optimize the synthesis of Methyl 4-bromo-2-(1-bromoethyl)benzoate to improve yield and purity?

Answer:
Synthetic optimization involves selecting appropriate bromination agents and protecting groups. For instance, bromination of ethylbenzene derivatives using N-bromosuccinimide (NBS) under radical conditions can selectively introduce bromine at allylic positions . Alternatively, multi-step protocols from substituted benzoic acid precursors (e.g., methyl 4-amino-3-bromo-5-chloro-2-hydroxybenzoate) may require sequential bromination and esterification . Key considerations:

  • Use HPLC (e.g., QC-SMD-TFA05 conditions) to monitor reaction progress and purity, as demonstrated in patent applications (retention time: 1.50 minutes) .
  • Purify intermediates via column chromatography or recrystallization, referencing safety protocols for brominated compounds (e.g., skin/eye exposure mitigation) .

Basic Question: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^13C NMR identify bromine-induced deshielding effects, particularly for the 1-bromoethyl group (δ ~1.8–2.2 ppm for CH2_2Br and δ ~4.5 ppm for CH3_3) .
  • X-ray Crystallography : Use SHELX or ORTEP-III for structure refinement. For example, methyl 4-bromo-2-(methoxymethoxy)benzoate was resolved with an R factor of 0.038, highlighting planar aromatic systems and bond-length validation (mean C–C = 0.005 Å) .
  • LCMS : Confirm molecular weight (e.g., m/z 755 [M+H]+ in patent examples) .

Basic Question: How does the ester group in this compound influence its reactivity in hydrolysis or substitution reactions?

Answer:
The methyl ester acts as an electron-withdrawing group, stabilizing intermediates during nucleophilic substitution at the brominated positions. Hydrolysis under acidic or basic conditions yields carboxylic acid derivatives, which can be characterized via IR (C=O stretch ~1700 cm1^{-1}) . For example:

  • Basic hydrolysis: React with NaOH (1M) at 80°C for 2 hours, followed by acid workup.
  • Safety Note: Use fume hoods and PPE to handle brominated byproducts .

Advanced Question: What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

Answer:
Common challenges include:

  • Disordered Bromine Atoms : Bromine’s high electron density causes diffraction artifacts. Mitigate by collecting high-resolution data (e.g., synchrotron sources) and refining with SHELXL .
  • Thermal Motion : Use low-temperature crystallography (100 K) to reduce atomic displacement, as seen in phenacyl benzoate studies (R factor = 0.106) .
  • Software Tools : ORTEP-3 visualizes thermal ellipsoids and validates bond angles .

Advanced Question: How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

Answer:

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for bromine’s electronegativity effects. Becke’s 1993 study achieved <2.4 kcal/mol deviation in atomization energies .
  • Applications :
    • Calculate Mulliken charges to identify electrophilic sites (e.g., brominated carbons).
    • Simulate reaction pathways for bromine substitution using gradient-corrected functionals (e.g., Lee-Yang-Parr correlation) .

Advanced Question: What mechanistic insights explain the selectivity of bromine substitution in this compound?

Answer:

  • Steric and Electronic Factors : The 1-bromoethyl group creates steric hindrance, directing substitution to the para-bromo position.
  • Kinetic Studies : Monitor reaction rates via 1^1H NMR or LCMS under varying temperatures (25–60°C). For example, Suzuki coupling with arylboronic acids proceeds faster at the less hindered para position .

Advanced Question: How do researchers resolve contradictions in spectral data for brominated benzoate derivatives?

Answer:
Contradictions often arise from:

  • Tautomerism : Use variable-temperature NMR to detect equilibrium between keto/enol forms.
  • Impurity Peaks : Cross-validate with HPLC (e.g., SQD-FA05 method, retention time 0.89 minutes) .
  • Crystallographic Validation : Compare experimental XRD bond lengths with DFT-optimized structures .

Advanced Question: What strategies improve the stability of this compound under storage or reaction conditions?

Answer:

  • Storage : Keep in amber vials at –20°C to prevent photolytic debromination.
  • Inert Atmospheres : Use Schlenk lines for air-sensitive reactions (e.g., Grignard additions) .
  • Stabilizers : Add radical inhibitors (e.g., BHT) during free-radical bromination .

Advanced Question: How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

Answer:

  • Modification Sites :
    • Ester Group : Replace methyl with bulkier esters (e.g., tert-butyl) to study steric effects.
    • Bromine Substitution : Introduce fluorine or chlorine for electronic comparisons .
  • Biological Assays : Partner with pharmacologists to screen derivatives for bioactivity, referencing similar benzoates in antifungal studies .

Advanced Question: What are the limitations of current synthetic and computational methods for studying this compound?

Answer:

  • Synthetic Limitations : Low yields in multi-bromination steps due to competing elimination. Optimize using flow chemistry for better heat transfer .
  • Computational Limitations : DFT struggles with dispersive interactions in crystal packing. Pair with molecular dynamics (MD) simulations for accurate lattice energy predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.